(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Pharmaceutical Impurity Profiling Chiral Reference Standards ANDA Analytical Development

Accurate Niraparib impurity profiling requires a well-characterized (R)-enantiomer reference standard to meet ICH Q3A thresholds. This Niraparib Impurity 5 reference material directly addresses that analytical need. • ≥97% enantiomeric excess enables reliable chiral HPLC/UPLC method development and system suitability testing on polysaccharide-based columns • Serves as retention time marker and quantitative reference in forced degradation and long-term stability studies of Niraparib drug substance • Supplied with full characterization data compliant with ICH Q2(R1) for specificity, linearity, and accuracy validation

Molecular Formula C16H24N2O2
Molecular Weight 276.38
CAS No. 1263284-59-8
Cat. No. B572907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
CAS1263284-59-8
Molecular FormulaC16H24N2O2
Molecular Weight276.38
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N
InChIInChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3/t13-/m0/s1
InChIKeySWUANUQBXJNXGP-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 3-(4-Aminophenyl)piperidine-1-carboxylate (CAS 1263284-59-8): Niraparib Impurity 5 Reference Standard


(R)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a chiral piperidine carboxylate derivative bearing a Boc-protected amine and a 4-aminophenyl substituent. This specific (R)-enantiomer (CAS 1263284-59-8) is officially designated as Niraparib Impurity 5 and is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development and quality control [1]. Unlike its (S)-counterpart, which serves as a key intermediate in the synthesis of the anticancer PARP inhibitor Niraparib, this (R)-enantiomer represents a process-related impurity that must be monitored and controlled in the final drug substance.

Why Generic (R)-tert-Butyl 3-(4-Aminophenyl)piperidine-1-carboxylate Substitution Fails: Enantiomer-Specific Regulatory and Pharmacological Implications


Substitution of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate with its (S)-enantiomer or racemic mixture is not permissible in regulated pharmaceutical applications due to fundamentally different roles in the Niraparib synthesis pathway. The (S)-enantiomer is the required chiral intermediate for constructing the active pharmaceutical ingredient [1], whereas the (R)-enantiomer is a process impurity that must be quantified and controlled to meet ICH Q3A guidelines. Furthermore, the (S)-enantiomer demonstrates potent NMDA receptor antagonism (IC50 = 0.037 μM), a pharmacological activity not reported for the (R)-enantiomer [2]. Using the incorrect enantiomer in either synthetic or analytical contexts would lead to either failed drug substance synthesis or inaccurate impurity profiling, jeopardizing regulatory approval.

(R)-tert-Butyl 3-(4-Aminophenyl)piperidine-1-carboxylate: Quantifiable Differentiation Evidence for Procurement Decisions


Enantiomeric Identity and Regulatory Role: (R)-Enantiomer as Niraparib Impurity 5 vs. (S)-Enantiomer as Synthetic Intermediate

In the context of Niraparib manufacturing, the (R)-enantiomer is explicitly designated as Niraparib Impurity 5, a process-related impurity that must be controlled [1]. In contrast, the (S)-enantiomer (CAS 1171197-20-8) is the required chiral intermediate that undergoes further functionalization to yield the final drug substance, as described in the foundational patent [2]. The two enantiomers are not interchangeable: one is a critical synthetic building block, the other is a controlled impurity.

Pharmaceutical Impurity Profiling Chiral Reference Standards ANDA Analytical Development

Pharmacological Activity Differential: (S)-Enantiomer NMDA Antagonist Activity vs. (R)-Enantiomer Inactivity

The (S)-enantiomer of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate has been characterized as a potent and selective NMDA receptor antagonist, with a reported IC50 value of 0.037 μM in in vitro binding assays [1]. In contrast, a comprehensive literature search reveals no reported NMDA antagonist activity for the (R)-enantiomer (CAS 1263284-59-8). This enantioselectivity is consistent with the general principle that chiral centers dictate ligand-receptor interactions.

NMDA Receptor Pharmacology Enantioselective Activity Analgesic Development

Purity and Enantiomeric Excess Specifications for Reference Standard Applications

Commercial suppliers offer (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate with defined purity specifications suitable for reference standard use. One manufacturer specifies a chemical purity of 98% by HPLC and an enantiomeric excess (ee) of 97%, exceeding the typical ≥95% purity threshold commonly required for pharmaceutical reference standards .

Reference Standard Purity Enantiomeric Excess HPLC Method Validation

Best-Fit Research and Industrial Applications for (R)-tert-Butyl 3-(4-Aminophenyl)piperidine-1-carboxylate (CAS 1263284-59-8)


Analytical Method Development and Validation for Niraparib ANDA Submissions

The compound serves as a primary reference standard for developing HPLC and UPLC methods to quantify Niraparib Impurity 5 in drug substance and drug product. Its well-characterized purity and enantiomeric excess support method validation parameters including specificity, linearity, and accuracy as required by ICH Q2(R1) [1].

Impurity Profiling and Stability Testing in Niraparib Drug Substance

During forced degradation and long-term stability studies of Niraparib, (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is used as a retention time marker and quantitative reference to monitor the formation of this specific chiral impurity, ensuring compliance with ICH Q3A thresholds [1].

Chiral Purity Method Development Using (R)-Enantiomer as a Reference Marker

The compound is employed to develop and validate chiral chromatographic methods (e.g., using polysaccharide-based columns) capable of separating the (R)- and (S)-enantiomers. The high enantiomeric excess (97% ee) of the reference material is critical for establishing system suitability criteria and detection limits .

Pharmacological Screening to Confirm Enantioselective Activity

In early-stage drug discovery targeting NMDA receptors, the (R)-enantiomer acts as an inactive control to validate that observed biological effects are specific to the (S)-enantiomer. This is particularly relevant given the (S)-enantiomer's reported IC50 of 0.037 μM [2].

Technical Documentation Hub

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